![molecular formula C12H19N3O7 B13849511 (S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Fructose-histidine can be synthesized through the Maillard reaction, which involves the condensation of carbonyl compounds (usually reducing sugars like fructose) and amino compounds (such as proteins, peptides, and amino acids like histidine) . The reaction conditions, including temperature, initial reactant concentration, and pH value, significantly influence the stages of the Maillard reaction . Industrial production methods often involve heating fructose with histidine under controlled conditions to promote the formation of fructose-histidine .
Chemical Reactions Analysis
Fructose-histidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, including organic acids and dicarbonyl compounds.
Reduction: Reduction reactions can lead to the formation of simpler sugars and amino acids.
Substitution: Fructose-histidine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include 5-hydroxymethylfurfural (5-HMF), organic acids, and nitrogen-containing heterocycles .
Scientific Research Applications
Fructose-histidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which fructose-histidine exerts its effects involves its antioxidant activity and interaction with other compounds like lycopene . The compound can chelate metal ions, thereby preventing oxidative damage to DNA and other cellular components . Additionally, fructose-histidine can modulate various molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Fructose-histidine is unique compared to other similar compounds due to its specific combination of fructose and histidine. Similar compounds include:
Fructose-lysine: Another ketosamine formed from fructose and lysine, known for its role in the Maillard reaction.
Fructose-valine: A compound formed from fructose and valine, used in the development of enzymatic assays.
Fructose-histidine stands out for its potent antioxidant properties and its ability to synergize with lycopene to exert chemopreventive effects .
Properties
Molecular Formula |
C12H19N3O7 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C12H19N3O7/c16-8-3-22-12(21,10(18)9(8)17)4-14-7(11(19)20)1-6-2-13-5-15-6/h2,5,7-10,14,16-18,21H,1,3-4H2,(H,13,15)(H,19,20)/t7-,8+,9+,10-,12?/m0/s1 |
InChI Key |
DTFFYNMHSHLNDP-PPNLDZOPSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CN=CN2)C(=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNC(CC2=CN=CN2)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


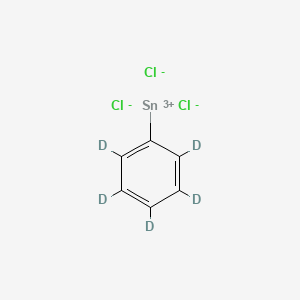
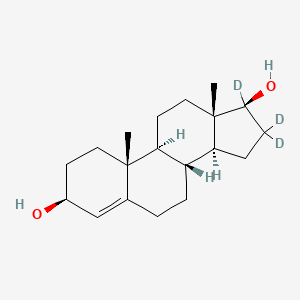
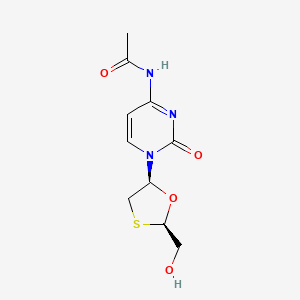
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
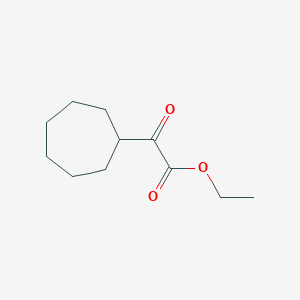
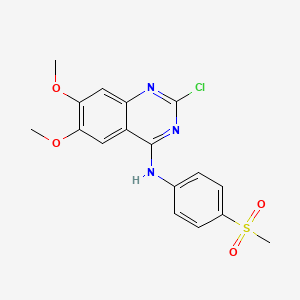
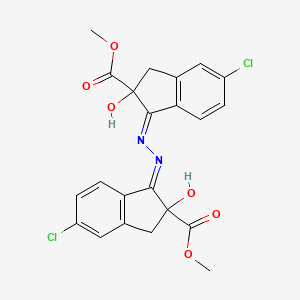
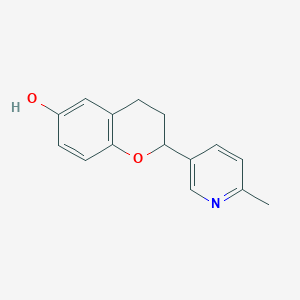
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
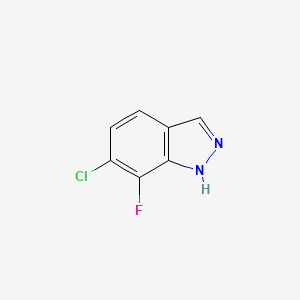
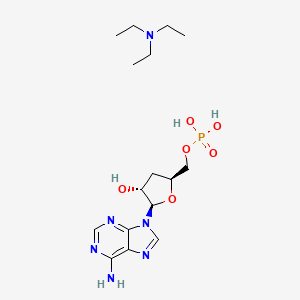
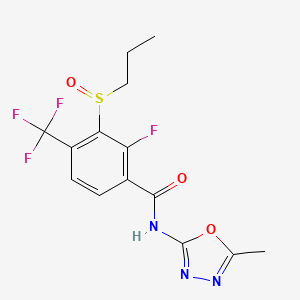
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
